molecular formula C10H12O2 B093665 Phenethyl acetate CAS No. 103-45-7

Phenethyl acetate

Cat. No. B093665
CAS RN: 103-45-7
M. Wt: 164.2 g/mol
InChI Key: MDHYEMXUFSJLGV-UHFFFAOYSA-N
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Description

Phenethyl acetate is a compound that has been widely applied in various industries due to its pleasant floral or fruity odor. It is commonly used in food, perfumes, cosmetics, shampoos, soaps, and household products . The interest in phenethyl acetate extends to its role as an intermediate in the synthesis of complex molecules, such as pharmaceuticals .

Synthesis Analysis

The synthesis of phenethyl acetate can be achieved through different methods. One approach involves the direct acetylation of phenolic compounds in an aqueous solution, which can form acetate esters like phenethyl acetate . Another method is the chemoenzymatic synthesis, where microbial dihydroxylation of phenethyl acetate is used to establish the absolute stereochemistry of complex molecules such as oxycodone . Additionally, a green and sustainable bioproduction method has been developed, which synthesizes phenethyl acetate from renewable feedstocks like L-phenylalanine .

Molecular Structure Analysis

The molecular structure of phenethyl acetate plays a crucial role in its reactivity and the synthesis of other compounds. For instance, the absolute stereochemistry of phenethyl acetate is essential in the total synthesis of (+)-oxycodone and (+)-10-keto-oxycodone, where the configuration of the phenethyl acetate used determines the stereochemistry of the final product .

Chemical Reactions Analysis

Phenethyl acetate can undergo various chemical reactions, including enzymatic transesterification. This process can be optimized using response surface methodology and artificial neural network models to achieve high molar conversion rates in a solvent-free system . Enzymatic synthesis using immobilized acyltransferase from Mycobacterium smegmatis in water has also been reported, which is a green process technology due to its high selectivity and conversion rate .

Physical and Chemical Properties Analysis

The physical properties of phenethyl acetate, such as being a colorless to pale yellow liquid with a floral or fruit odor, contribute to its widespread use in fragrance materials . Its chemical properties, including the ability to be synthesized enzymatically, make it a valuable compound in the fragrance industry. The enzymatic synthesis of rose aromatic ester (2-phenylethyl acetate) by lipase has been optimized for maximum yield, demonstrating the practical applications of phenethyl acetate's chemical properties . Furthermore, the reusability of enzymes in the synthesis of phenethyl ester from phenethyl alcohol with acyl donors highlights the compound's role in sustainable chemical processes .

Scientific Research Applications

  • Enzymatic Synthesis for Industrial Applications : Phenethyl acetate can be enzymatically synthesized from phenethyl alcohol with acyl donors, showing potential for environmentally friendly synthesis in industries like food, drinks, cosmetics, and perfumery (Kim & Park, 2017).

  • Use in Fragrance and Flavor Industries : It has been reviewed for its toxicological and dermatological safety when used as a fragrance ingredient, indicating its wide use in consumer products like cosmetics, soaps, and household products (Mcginty, Vitale, Letizia, & Api, 2012).

  • Advancements in Bioproduction : Research has explored the bioproduction of natural phenethyl acetate and related compounds from renewable feedstocks, highlighting its relevance in sustainable manufacturing (Sundara Sekar, Li, & Li, 2022).

  • Biocatalysis and Reaction Optimization : Studies have also focused on optimizing the conditions for the enzymatic synthesis of phenethyl acetate, such as investigating the effects of different synthesis parameters on molar conversion in solvent-free systems (Kuo et al., 2014).

  • Application in Aroma Synthesis : Its role in synthesizing aroma compounds like rose aromatic ester (2-phenylethyl acetate) through enzymatic methods has been explored, which is important for the food and beverage industry (Kuo et al., 2012).

  • Chemopreventive Properties : Phenethyl isothiocyanate, related to phenethyl acetate, has shown effectiveness as a cancer chemopreventive agent, suggesting potential medicinal applications (Huang et al., 1998).

  • Chemical Synthesis and Catalysis : Its synthesis using different catalysts such as niobic acid has been researched, revealing insights into more efficient and environmentally benign chemical processes (Xian, 2002).

Safety And Hazards

Phenethyl acetate is moderately toxic by ingestion and mildly toxic by skin contact . It is a skin irritant . It is combustible when exposed to heat or flame and can react vigorously with oxidizing materials . When heated to decomposition, it emits acrid smoke and irritating fumes .

properties

IUPAC Name

2-phenylethyl acetate
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InChI

InChI=1S/C10H12O2/c1-9(11)12-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHYEMXUFSJLGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7044506
Record name 2-Phenylethyl acetate
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Molecular Weight

164.20 g/mol
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Physical Description

Liquid, Colorless liquid with a fruity odor; [Alfa Aesar MSDS], Colourless liquid; very sweet, rosy-fruity honey-like odour
Record name Acetic acid, 2-phenylethyl ester
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Record name 2-Phenylethyl acetate
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

238.00 to 239.00 °C. @ 760.00 mm Hg
Record name 2-Phenylethyl acetate
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Solubility

Insoluble in water; soluble in oils, propylene glycol, 1 mL in 2 mL 70% ethanol (in ethanol)
Record name Phenethyl acetate
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Density

1.030-1.034
Record name Phenethyl acetate
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Product Name

Phenethyl acetate

CAS RN

103-45-7
Record name 2-Phenylethyl acetate
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Record name Acetic acid, 2-phenylethyl ester
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Record name Phenethyl acetate
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Record name PHENETHYL ACETATE
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Record name 2-Phenylethyl acetate
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Melting Point

-31.1 °C
Record name 2-Phenylethyl acetate
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods

Procedure details

In a dry 50-mL, two-necked, round-bottomed flask, vanadyl acetylacetonate (13.7 mg, 0.05 mmol) in 3 mL of anhydrous CH2Cl2 was placed. To the above solution, acetic anhydride (153.1 mg, 141.5 μL, 1.5 mmol) was slowly added at ambient temperature. After about 10 min, a solution of 2-phenylethanol (122 mg, 119.3 μL, 1.0 mmol) in CH2Cl2 (2 mL) was slowly added to the above dark green solution, and the reaction mixture was stirred for 5 hours. After completion of the reaction as monitored by TLC, the reaction mixture was quenched with cold, saturated aqueous NaHCO3 solution (5 mL). The resulting separated organic layer was washed with brine, dried (MgSO4), filtered, and evaporated. The crude product was purified by column chromatography on silica gel to yield 139.4 mg of 2-phenethyl acetate (85%) as colorless oil. The substrate, reaction time, and yield of this test are summarized in Entry 1 of the following Table 1.
Quantity
141.5 μL
Type
reactant
Reaction Step One
Quantity
119.3 μL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
13.7 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,350
Citations
D McGinty, D Vitale, CS Letizia, AM Api - Food and chemical toxicology, 2012 - Elsevier
… of phenethyl acetate when used as a fragrance ingredient is presented. Phenethyl acetate is a … Available data for phenethyl acetate were evaluated, then summarized, and includes: …
Number of citations: 14 www.sciencedirect.com
GD Yadav, PH Mehta - Industrial & engineering chemistry …, 1994 - ACS Publications
… the viewpointof activity, selectivity, reusability, and economy in the manufacture of perfumery esters, and thus, this paper delineates such studies in the preparation of phenethyl acetate …
Number of citations: 247 pubs.acs.org
BS Sekar, X Li, Z Li - ChemSusChem, 2022 - Wiley Online Library
Natural phenethyl acetate (PEA), phenylacetic acid (PAA), ethyl phenylacetate (Et‐PA), and phenethyl phenylacetate (PE‐PA) are highly desirable aroma chemicals, but with limited …
O Akita, T Ida, T Obata, S Hara - Journal of Fermentation and …, 1990 - Elsevier
… alcohol and ~8-phenethyl acetate were isolated from a p-FPA … times the amount of pphenethyl acetate as the wild type. … -phenethyl alcohol and p-phenethyl acetate are 125 ppm and 3 …
Number of citations: 56 www.sciencedirect.com
MAA Endoma‐Arias, T Hudlicky - Chemistry–A European …, 2016 - Wiley Online Library
… Our approach employs the toluene dioxygenase-mediated dihydroxylation of phenethyl acetate … an enantiomerically pure cyclohexanediol derived enzymatically from phenethyl acetate. …
MAA Endoma-Arias, M Makarova, HED Paz… - …, 2019 - thieme-connect.com
… (+)-oxycodone from phenethyl acetate is described. Absolute stereochemistry was established via microbial dihydroxylation of phenethyl acetate with the recombinant strain JM109 (…
Number of citations: 25 www.thieme-connect.com
O Martínez, A Sánchez, X Font, R Barrena - Applied microbiology and …, 2018 - Springer
2-Phenylethanol (2-PE) and 2-phenethyl acetate (2-PEA) are important aroma compounds widely used in food and cosmetic industries due to their rose-like odor. Nowadays, due to the …
Number of citations: 48 link.springer.com
H Kim, C Park - Enzyme and Microbial Technology, 2017 - Elsevier
… To find the optimum condition for the conversion of phenethyl acetate, the … of phenethyl acetate synthesis to assess reusability. We also investigated the conversion of phenethyl acetate …
Number of citations: 32 www.sciencedirect.com
O Martínez-Avila, A Sánchez, X Font… - Journal of agricultural …, 2019 - ACS Publications
This study describes the use of alternative operational strategies in the solid-state fermentation of the agro-industrial leftover sugar cane bagasse (SCB) supplemented with l-…
Number of citations: 24 pubs.acs.org
MA Endoma-Arias, H Dela Paz, T Hudlicky - Molecules, 2019 - mdpi.com
… was attained from phenethyl acetate in a stereoselective manner. Absolute stereochemistry was established via enzymatic dihydroxylation of phenethyl acetate with the recombinant …
Number of citations: 11 www.mdpi.com

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